molecular formula C19H21N3O5 B2744621 N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide CAS No. 391883-15-1

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2744621
CAS No.: 391883-15-1
M. Wt: 371.393
InChI Key: DCBBKHMFTXLJGX-SRZZPIQSSA-N
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Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzylidenehydrazino group, an oxoethyl linkage, and a trimethoxybenzamide moiety, which collectively contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group. Finally, the product is coupled with 3,4,5-trimethoxybenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzylidenehydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidenehydrazine oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzylidenehydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide: shares structural similarities with other benzylidenehydrazine derivatives and trimethoxybenzamide compounds.

    Benzothiazole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

    2-Aminobenzothiazole derivatives: Known for their antiviral and antimicrobial properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-9-14(10-16(26-2)18(15)27-3)19(24)20-12-17(23)22-21-11-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBBKHMFTXLJGX-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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